N-({[3,3'-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide is a synthetic organic compound that features a bithiophene core, a fluorophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bithiophene Core: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or through a halogen exchange reaction.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the bithiophene-fluorophenyl intermediate with a suitable amine under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or borane.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the amide group would yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in organic electronics or as a material for optoelectronic devices.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide would depend on its specific application. For instance, in a biological context, it might interact with specific proteins or enzymes, affecting their function. In materials science, its electronic properties would be of interest, influencing its behavior in devices.
Comparison with Similar Compounds
Similar Compounds
N-({[3,3’-bithiophene]-5-yl}methyl)-3-phenylpropanamide: Lacks the fluorine atom, which might affect its reactivity and properties.
N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-chlorophenyl)propanamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior.
Uniqueness
The presence of the fluorine atom in N-({[3,3’-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide can significantly influence its chemical properties, such as its reactivity, stability, and interaction with other molecules. This makes it unique compared to its non-fluorinated or differently substituted analogs.
Properties
Molecular Formula |
C18H16FNOS2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide |
InChI |
InChI=1S/C18H16FNOS2/c19-17-4-2-1-3-13(17)5-6-18(21)20-10-16-9-15(12-23-16)14-7-8-22-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,20,21) |
InChI Key |
FQAYQTXJRKIFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=CSC=C3)F |
Origin of Product |
United States |
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